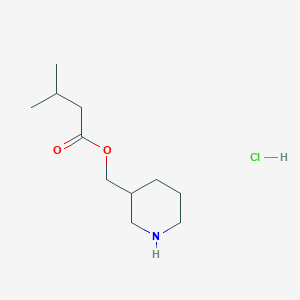
3-Piperidinylmethyl 3-methylbutanoate hydrochloride
説明
3-Piperidinylmethyl 3-methylbutanoate hydrochloride, also known as 3-PMB, is a synthetic compound used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and is used in laboratory experiments to study the effects of various drugs and compounds on biological systems.
科学的研究の応用
Chemistry and Pharmacology of Ohmefentanyl Stereotypes
Ohmefentanyl, closely related to 3-Piperidinylmethyl 3-methylbutanoate hydrochloride, is a significant member of the 4-anilidopiperidine class of opiates. The study on ohmefentanyl and its stereoisomers highlights its unique biological activity influenced by the arrangement of substituents on the piperidine ring. These studies contribute to understanding the molecular interactions at the μ opioid receptor, offering insights into the design of pharmacotherapies with refined efficacy and reduced side effects. This research underscores the importance of structural variations in medicinal chemistry and their impact on biological properties (Brine et al., 1997).
Biodegradable Polymers from 3-Hydroxyalkanoates
Poly(3-hydroxyalkanoate)s (PHAs), derived from compounds structurally related to 3-Piperidinylmethyl 3-methylbutanoate hydrochloride, represent a class of biodegradable polymers with promising applications in environmental sustainability. The blend of PHAs with other polymers has been explored to enhance mechanical properties and biodegradability. This research illuminates the potential of PHAs in developing environmentally friendly materials with a broad range of applications, from medical devices to packaging materials, highlighting the intersection of chemistry and environmental science (Verhoogt et al., 1994).
Advanced Biomaterials for Medical Applications
The study of surface-modified poly(3-hydroxybutyrate-co-4-hydroxybutyrate), a polymer closely related to the chemical structure of 3-Piperidinylmethyl 3-methylbutanoate hydrochloride, offers insights into next-generation biomaterials. These materials exhibit desirable properties such as biocompatibility, non-toxicity, and the ability to induce appropriate tissue responses, making them suitable for various medical applications. This line of research demonstrates the potential of chemical modifications in developing advanced materials for healthcare, which can lead to improved patient outcomes and novel treatment modalities (Chai et al., 2020).
Environmental Impact and Applications
Fatty acid esters of 3-monochloropropane-1,2-diol, similar in chemical reactivity to 3-Piperidinylmethyl 3-methylbutanoate hydrochloride, are examined for their potential environmental impact and applications. The review discusses their occurrence in foods and the implications for food safety, highlighting the intersection of chemistry, food science, and public health. The findings contribute to a deeper understanding of chemical contaminants in the food supply and their management to ensure consumer safety (Gao et al., 2019).
特性
IUPAC Name |
piperidin-3-ylmethyl 3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-9(2)6-11(13)14-8-10-4-3-5-12-7-10;/h9-10,12H,3-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTTUZHLRNPYOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{[(2,4-Dichlorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397253.png)
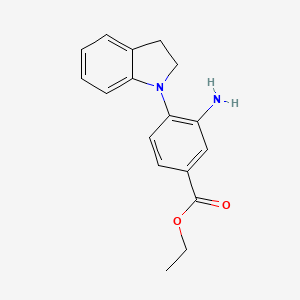
![Ethyl 3-amino-4-[(tetrahydro-2-furanylmethyl)-amino]benzoate](/img/structure/B1397255.png)

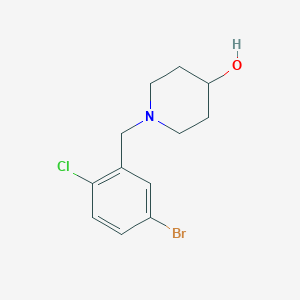
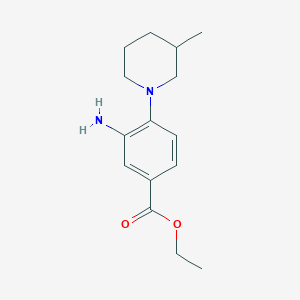
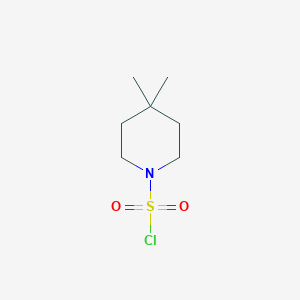
![1-[4-(Pyridin-4-yl)phenyl]ethan-1-amine](/img/structure/B1397263.png)
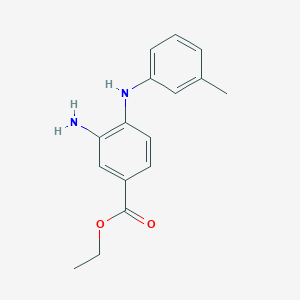
![3-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397265.png)

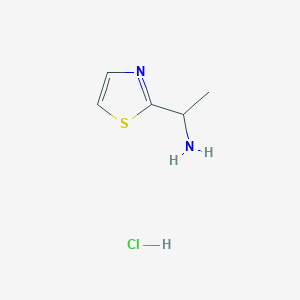
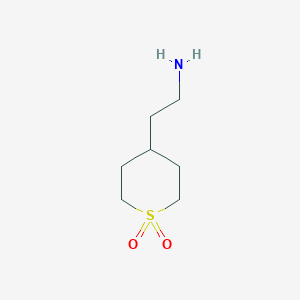
![Ethyl 3-amino-4-[(3-pyridinylmethyl)amino]benzoate](/img/structure/B1397274.png)